molecular formula C10H18N2O4 B163844 (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid CAS No. 132622-98-1

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

Cat. No. B163844
M. Wt: 230.26 g/mol
InChI Key: WDWRIVZIPSHUOR-RNFRBKRXSA-N
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Description

“(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” is a pyrrolidinedicarboxylic acid . The molecular formula is C6H10N2O4 and the molecular weight is 174.15 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid was disclosed, where 4-methyl-2-picolinic acid was used as the initial raw material . The synthetic method involved hydrogenation reduction, esterification, crystallization, and resolution .


Molecular Structure Analysis

The molecular structure of “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” can be represented by the InChI string: InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors .


Chemical Reactions Analysis

While specific chemical reactions involving “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” are not available, similar compounds have been studied. For example, the compound (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid was shown to exhibit an affinity to FFAR1 during in vitro tests .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.15 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 2 rotatable bonds .

Scientific Research Applications

Biomedicine

  • Field : Biomedicine
  • Application Summary : Polysaccharides, which can be surface-modified or functionalized to have targeting ability, play an important role in nanomedicine delivery technology . While not specifically mentioned, it’s possible that “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” could be used in the modification process.
  • Methods of Application : The preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine are being studied .
  • Results or Outcomes : Nanomedicine delivery technology has shown good therapeutic effects in scientific research .

Material Science

  • Field : Material Science
  • Application Summary : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification . “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” could potentially be used in the design of these peptides.

Dual Protection of Amino Functions

  • Field : Chemistry
  • Application Summary : This compound has been highlighted in a review discussing various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Analytical Chemistry

  • Field : Analytical Chemistry
  • Application Summary : “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” could potentially be used in the field of analytical chemistry. For instance, it could be used in the development of new analytical methods, such as NMR, HPLC, LC-MS, UPLC .

Industrial Research

  • Field : Industrial Research
  • Application Summary : “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” has various applications in industrial research. While the specific applications were not detailed in the sources found, it’s possible that this compound could be used in the development of new industrial processes or products.

Future Directions

The compound “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” and its analogs could be promising for future research and development. For instance, a novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro . This suggests potential therapeutic applications for similar compounds in the treatment of diseases like type 2 diabetes .

properties

IUPAC Name

(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRIVZIPSHUOR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564612
Record name (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

CAS RN

132622-98-1
Record name (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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